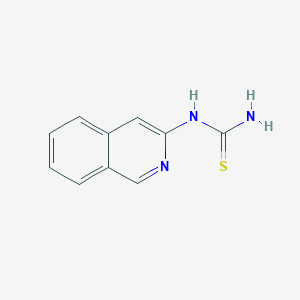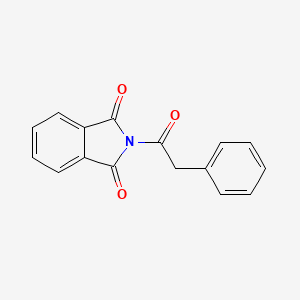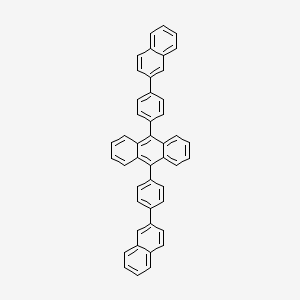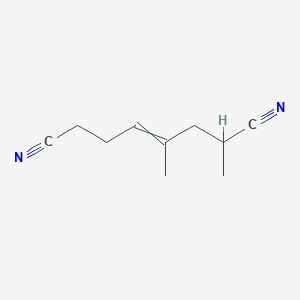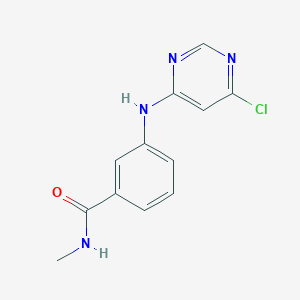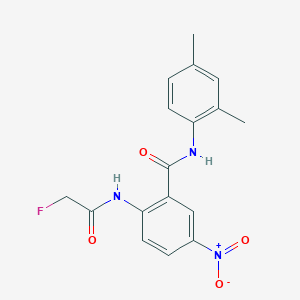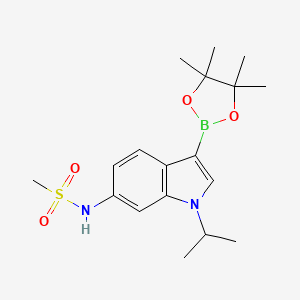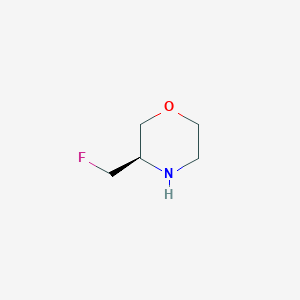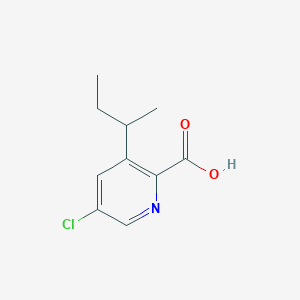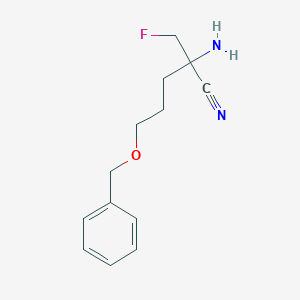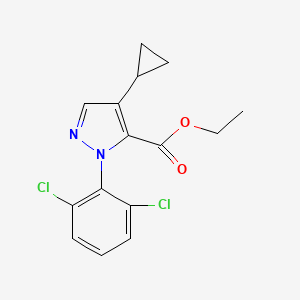
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring using a cyclopropyl halide in the presence of a strong base.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a dichlorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and materials science.
作用机制
The mechanism of action of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
相似化合物的比较
Similar Compounds
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid methyl ester
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid propyl ester
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid butyl ester
Uniqueness
The uniqueness of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the dichlorophenyl group contributes to its potential as a pharmacophore. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
属性
分子式 |
C15H14Cl2N2O2 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC 名称 |
ethyl 4-cyclopropyl-2-(2,6-dichlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-15(20)13-10(9-6-7-9)8-18-19(13)14-11(16)4-3-5-12(14)17/h3-5,8-9H,2,6-7H2,1H3 |
InChI 键 |
XRMJFFUFRCRGBO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=NN1C2=C(C=CC=C2Cl)Cl)C3CC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

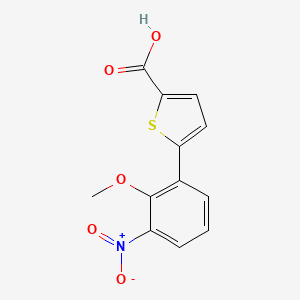
![1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-](/img/structure/B8594802.png)
